Acetylknightinol

Description

Contextualization within Natural Product Chemistry and Tropane (B1204802) Alkaloid Research

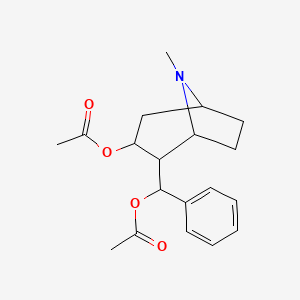

Acetylknightinol is an alkaloid characterized by the molecular formula C₁₉H₂₅NO₄ and a molecular weight of 331.41 g/mol , with CAS Number 77053-07-7 nih.govchemfaces.comchemfaces.com. It belongs to the broader class of tropane alkaloids, a significant group of secondary metabolites found in various plant families, most notably the Solanaceae and Erythroxylaceae mdpi.combohrium.comsilae.it. Tropane alkaloids are structurally defined by the tropane ring system, a bicyclic structure comprising fused pyrrolidine (B122466) and piperidine (B6355638) rings sharing a nitrogen atom and two carbon atoms mdpi.combohrium.com. These compounds are renowned for their diverse pharmacological activities, often acting as antagonists to muscarinic acetylcholine (B1216132) receptors, leading to anticholinergic effects bohrium.comoup.comnih.goviastate.edu. This compound has been identified as a component of natural product extracts, specifically reported from plants such as Eucarpha strobilina (formerly Knightia strobilina) and various Erythroxylum species chemfaces.comsilae.itprovince-sud.nc. Its presence in these botanical sources underscores the chemical richness of plant-derived compounds and their potential for further investigation in natural product chemistry.

Historical Development of Research on this compound and Related Analogues

The research landscape for tropane alkaloids, including compounds like this compound, spans many decades, with significant advancements in isolation, structural elucidation, and synthesis bohrium.comoup.comiastate.eduresearchgate.net. This compound has been identified among a suite of tropane alkaloids isolated from the leaves of Eucarpha strobilina province-sud.nc. Furthermore, its synthesis has been reported by researchers such as Lounasmaa, who successfully synthesized (±)-acetylknightinol alongside related compounds like (±)-knightinol and (±)-drodarlingine, indicating efforts to access these complex molecules through chemical means usask.ca. The study of this compound is thus intertwined with the broader historical development of tropane alkaloid research, which has focused on understanding their biosynthesis, chemical properties, and pharmacological relevance.

Significance of this compound in Chemical Biology and Synthetic Endeavors

While specific biological activities for this compound itself are not extensively detailed in the readily available literature, its classification as a tropane alkaloid places it within a family of compounds with significant roles in chemical biology bohrium.comoup.comnih.goviastate.edu. Tropane alkaloids, in general, are known for their potent anticholinergic properties and have found applications in medicine for treating conditions such as motion sickness, Parkinson's disease, and as antispasmodics bohrium.comiastate.edujmp.ir. As a natural product, this compound represents a molecular entity that contributes to the chemical diversity of plant secondary metabolites, offering potential avenues for bioactivity screening and discovery.

From a synthetic perspective, this compound is of interest due to the inherent complexity of the tropane alkaloid structure, presenting challenges and opportunities for organic chemists iastate.eduusask.ca. The successful synthesis of this compound, as demonstrated by Lounasmaa, contributes to the repertoire of synthetic methodologies for accessing tropane scaffolds, which can be crucial for obtaining these compounds in quantities suitable for detailed biological evaluation or for creating novel analogues with modified properties usask.ca.

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 77053-07-7 | chemfaces.comchemfaces.comguidechem.com |

| Molecular Formula | C₁₉H₂₅NO₄ | nih.govchemfaces.comchemfaces.com |

| Molecular Weight | 331.41 g/mol | chemfaces.comchemfaces.com |

| PubChem CID | 78178099 | nih.gov |

| Compound Type | Alkaloid | chemfaces.com |

Table 2: Reported Natural Sources of this compound

| Plant Species | Context / Notes | Source |

| Eucarpha strobilina (ex Knightia strobilina) | Eleven original tropane alkaloids, including this compound, were isolated from its leaves. | province-sud.nc |

| Erythroxylum species | Mentioned in relation to the isolation of tropane alkaloids, suggesting potential presence or association. | chemfaces.comsilae.it |

| Erythroxylum zeylanicum / E. novogranatense | Listed among alkaloids found in these Erythroxylum species. | silae.it |

Structure

3D Structure

Properties

IUPAC Name |

[2-[acetyloxy(phenyl)methyl]-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO4/c1-12(21)23-17-11-15-9-10-16(20(15)3)18(17)19(24-13(2)22)14-7-5-4-6-8-14/h4-8,15-19H,9-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HREZYWBVKYGIRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CCC(C1C(C3=CC=CC=C3)OC(=O)C)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Acetylknightinol and Its Analogues

Strategies for Total Synthesis of the Tropane (B1204802) Alkaloid Skeleton

The construction of the tropane skeleton, characterized by its 8-azabicyclo[3.2.1]octane framework, is central to the synthesis of Acetylknightinol and its analogues. Several strategic approaches have been developed, leveraging both de novo synthesis and modification of existing tropane precursors.

Retrosynthetic Analysis of this compound

Retrosynthetic analysis of this compound would typically involve dissecting the bicyclic tropane core into simpler, more accessible precursors. Common disconnections often target the C-N bonds or key C-C bonds that form the bridgehead or the six-membered ring. For instance, a classic approach, inspired by the Robinson-Schöpf synthesis, involves breaking down the tropane skeleton into fragments that can be assembled via a biomimetic cascade reaction, often involving an amine, an aldehyde, and a dicarbonyl compound or its equivalent chemrxiv.orgspringernature.comresearchgate.netscience.gov. Alternatively, strategies might involve intramolecular cyclizations, such as Mannich reactions or [3+3] annulations, to forge the bicyclic system chemrxiv.orgspringernature.comtemple.edunih.gov. The introduction of the acetyl group would be considered at a later stage, often through acylation of a suitable tropane intermediate.

Semisynthetic Approaches from Tropinone (B130398) Precursors

Tropinone, a readily available and structurally significant tropane alkaloid precursor, serves as a versatile starting material for the synthesis of this compound and related compounds. Its functionalization at various positions allows for the introduction of desired substituents and stereochemical control.

Acylation Reactions via Tropinone Sodium Enolate

The enolate of tropinone is a key nucleophile for introducing substituents. Tropinone can be deprotonated using strong bases like lithium diisopropylamide (LDA) or sodium hydride to form its enolate cdnsciencepub.comcdnsciencepub.com. Subsequent reaction with electrophiles, such as acyl chlorides or acyl cyanides, can lead to acylation at the α-carbon. For example, acylation of tropinone sodium enolate with acyl cyanides has been employed in the synthesis of racemic knightinol (B1205708) and this compound analogues usask.cacollectionscanada.gc.ca. This method provides a direct route to introduce acyl functionalities onto the tropane skeleton.

Stereochemical Control in Tropinone Derivative Synthesis, including Diastereoselectivity and Enantioselectivity

Achieving precise stereochemical control is paramount in tropane alkaloid synthesis. Tropinone enolate chemistry offers several avenues for controlling stereochemistry:

Diastereoselectivity: The deprotonation of tropinone with LDA, for instance, has been shown to be diastereoselective, predominantly involving the axial (exo) protons, leading to specific enolate geometries cdnsciencepub.comcdnsciencepub.com. Subsequent reactions, such as aldol (B89426) additions, can proceed with high diastereoselectivity, yielding predominantly the exo-anti aldol product cdnsciencepub.comcdnsciencepub.com.

Enantioselectivity: The development of chiral lithium amides has revolutionized the enantioselective deprotonation of tropinone cdnsciencepub.comcdnsciencepub.comusask.caresearchgate.netcdnsciencepub.comresearchgate.netbham.ac.ukresearchgate.netthieme-connect.comresearchgate.netmdma.ch. By using chiral lithium amides, the tropinone enolate can be generated in an enantiomerically enriched form, typically with enantiomeric excesses (ee) up to 95% researchgate.netcdnsciencepub.comresearchgate.net. The choice of chiral amide and additives, such as LiCl, significantly influences the enantioselectivity of the deprotonation and subsequent reactions usask.caresearchgate.netcdnsciencepub.comresearchgate.netbham.ac.ukresearchgate.netresearchgate.netmdma.ch. This approach allows for the synthesis of enantiomerically pure tropane alkaloids and their derivatives.

Chemo- and Enantioselective Synthesis Utilizing Chiral Auxiliaries

Chiral auxiliaries offer a powerful strategy for inducing asymmetry in the synthesis of tropane alkaloids. These auxiliaries are temporarily attached to a substrate, creating a chiral environment that directs the stereochemical outcome of subsequent reactions.

Application of Chiral Lithium Amides in Enantioselective Deprotonation

As detailed in section 2.1.2.2, chiral lithium amides are a prime example of chiral reagents used for enantioselective deprotonation cdnsciencepub.comcdnsciencepub.comusask.caresearchgate.netcdnsciencepub.comresearchgate.netbham.ac.ukresearchgate.netthieme-connect.comresearchgate.netmdma.ch. These bases, derived from optically pure amines, can selectively deprotonate prochiral ketones like tropinone, generating chiral enolates. The efficacy of these chiral lithium amides is often enhanced by the presence of additives such as lithium chloride (LiCl), which can influence the aggregation state and reactivity of the enolate usask.caresearchgate.netcdnsciencepub.comresearchgate.netbham.ac.ukresearchgate.netresearchgate.netmdma.ch. This methodology has been instrumental in accessing enantiomerically enriched tropane alkaloids, including analogues of knightinol and this compound usask.cacollectionscanada.gc.ca.

Evaluation of Enantiomeric Excess in Chiral Synthesis

Enantiomeric excess (ee) is a critical metric in chiral synthesis, quantifying the degree to which one enantiomer is favored over its mirror image in a chiral sample mdpi.comicjs.us. It is typically expressed as a percentage, indicating the relative abundance of the dominant enantiomer mdpi.com. The precise control over stereochemistry is of paramount importance, particularly in the synthesis of pharmaceuticals and biologically active natural products, as different enantiomers can exhibit significantly distinct physiological effects and potencies icjs.ustcichemicals.combohrium.comsolubilityofthings.com. Consequently, the efficient synthesis of desired enantiomers with high enantiomeric purity is a central objective in contemporary organic chemistry tcichemicals.combohrium.com.

The evaluation of enantiomeric excess is achieved through various analytical techniques. High-Performance Liquid Chromatography (HPLC), especially when employing chiral stationary phases, is a widely adopted method for the separation and quantification of enantiomers mdpi.comtcichemicals.combohrium.com. Nuclear Magnetic Resonance (NMR) spectroscopy, often augmented by chiral shift reagents or the formation of diastereomeric derivatives, can also differentiate enantiomers by producing distinct spectral signals tcichemicals.com. Circular Dichroism (CD) spectroscopy provides an alternative approach by measuring the differential absorption of left and right circularly polarized light by chiral molecules, which aids in the assignment of absolute configuration and the detection of enantiomeric enrichment mdpi.com. Historically, early synthetic efforts for compounds such as this compound, Knightinol, and Dihydrodarlingine prioritized establishing the core molecular structure, with stereoselectivity not being a primary focus, often resulting in racemic mixtures or mixtures of isomers collectionscanada.gc.ca. This historical context highlights the significance of robust methods for evaluating enantiomeric excess in modern synthetic endeavors.

| Method | Principle | Typical Application | Reference |

| HPLC (Chiral Stationary Phase) | Separation of enantiomers based on differential interactions with a chiral stationary phase. | Quantitative determination of ee for a wide range of chiral compounds. | mdpi.comtcichemicals.combohrium.com |

| NMR Spectroscopy (with Chiral Auxiliaries/Shift Reagents) | Formation of diastereomeric species with distinct NMR signals for each enantiomer. | Determination of ee, especially when HPLC is not suitable or for confirmation. | tcichemicals.com |

| Circular Dichroism (CD) Spectroscopy | Measures differential absorption of left and right circularly polarized light by chiral molecules. | Aids in determining absolute configuration and detecting enantiomeric enrichment. | mdpi.com |

Synthesis of Dihydrodarlingine and Knightinol Derivatives as Related Analogues

The synthesis of related analogues, including Dihydrodarlingine and various Knightinol derivatives, has been a subject of research, with notable contributions from Lounasmaa collectionscanada.gc.causask.ca. These studies primarily focused on the construction of the tropane alkaloid framework. A key synthetic strategy involved the acylation of tropinone sodium enolate using acyl cyanides collectionscanada.gc.causask.ca. This methodology was applied to the synthesis of (±)-Knightinol, (±)-Acetylknightinol, and (±)-Dihydrodarlingine, along with a range of their derivatives collectionscanada.gc.causask.ca.

However, these early synthetic routes were not engineered to achieve stereochemical control collectionscanada.gc.ca. Consequently, the resultant products were typically obtained as racemic mixtures or complex mixtures of isomers, often requiring subsequent separation steps to isolate specific compounds collectionscanada.gc.ca. For instance, the primary aims of these syntheses were to confirm molecular connectivity rather than to achieve stereoselective outcomes collectionscanada.gc.ca.

| Compound | Method | Key Reagents | Stereochemical Outcome | Reference |

| (±)-Knightinol | Acylation of tropinone sodium enolate | Acyl cyanides | Racemic mixture / Mixture of isomers | collectionscanada.gc.causask.ca |

| (±)-Acetylknightinol | Acylation of tropinone sodium enolate | Acyl cyanides | Racemic mixture / Mixture of isomers | collectionscanada.gc.causask.ca |

| (±)-Dihydrodarlingine | Acylation of tropinone sodium enolate | Acyl cyanides | Racemic mixture / Mixture of isomers | collectionscanada.gc.causask.ca |

| Knightinol Derivatives | Acylation of tropinone sodium enolate | Acyl cyanides | Not specified, likely racemic/mixtures | collectionscanada.gc.causask.ca |

Development of Novel Synthetic Pathways for this compound Analogues

In light of the limitations of earlier synthetic methodologies in achieving stereocontrol for this compound and its analogues, there is a significant imperative to develop novel synthetic pathways capable of delivering these compounds with high enantiomeric purity icjs.ustcichemicals.combohrium.com. Such advancements are crucial for fully exploring their potential, particularly within medicinal chemistry and drug discovery, where stereochemistry profoundly influences biological activity and therapeutic efficacy icjs.ussolubilityofthings.com.

Contemporary organic synthesis offers a diverse array of advanced methodologies that can be adapted for the stereoselective synthesis of this compound analogues. These include:

Asymmetric Catalysis : This approach utilizes chiral catalysts, such as transition metal complexes or organocatalysts, to direct reactions towards the preferential formation of one enantiomer over another icjs.ussolubilityofthings.comnumberanalytics.com. This strategy is highly efficient as it requires only catalytic quantities of the chiral inductor.

Chiral Auxiliaries : These are chiral molecules that are temporarily attached to a substrate. They serve to guide the stereochemical outcome of a reaction, and after the desired stereochemistry is established, the auxiliary is cleaved off icjs.ustcichemicals.comnumberanalytics.com.

Chiral Pool Synthesis : This strategy leverages readily available, enantiomerically pure compounds derived from natural sources as starting materials, which are then transformed into the target molecule or its precursors numberanalytics.com.

Enzymatic Synthesis and Resolution : Enzymes, acting as nature's chiral catalysts, can perform highly selective transformations or be employed to resolve racemic mixtures, thereby offering an environmentally friendly and efficient route to enantiopure compounds solubilityofthings.comnumberanalytics.com.

Biosynthetic Pathways and Origin Investigations

Elucidation of Tropane (B1204802) Alkaloid Biosynthesis Relevant to Acetylknightinol

The biosynthesis of tropane alkaloids is a complex process that has been the subject of extensive research, primarily in the Solanaceae family. nih.govnih.gov While the specific pathways in Proteaceae species like Knightia strobilina and Bellendena montana are less characterized, the foundational steps involving the formation of the tropane core are believed to be conserved. mdpi.com

The biosynthesis of the characteristic bicyclic tropane ring system begins with the amino acid L-ornithine. nih.govneu.edu.tr The initial steps involve the conversion of L-ornithine into putrescine. This can occur directly via the enzyme ornithine decarboxylase (ODC). wikipedia.org Putrescine is then N-methylated by putrescine N-methyltransferase (PMT) to form N-methylputrescine. mdpi.com

The N-methylputrescine undergoes oxidative deamination by an oxidase to yield 4-methylaminobutanal, which spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. nih.gov This cation is a critical branch point in alkaloid biosynthesis. nih.gov The subsequent condensation of this cation with two acetate units, likely from malonyl-CoA, leads to the formation of hygrine. wikipedia.orgmdpi.com Hygrine is a key intermediate that rearranges to form tropinone (B130398), the central precursor to most tropane alkaloids. wikipedia.org

Table 1: Key Precursors and Intermediates in Tropane Core Biosynthesis

| Precursor/Intermediate | Role in Pathway |

| L-Ornithine | Initial amino acid precursor. nih.govneu.edu.tr |

| Putrescine | Formed from the decarboxylation of ornithine. wikipedia.org |

| N-Methylputrescine | The methylated form of putrescine. mdpi.com |

| N-methyl-Δ¹-pyrrolinium cation | A key cyclized intermediate. nih.gov |

| Hygrine | An intermediate that rearranges to form the tropane core. mdpi.com |

| Tropinone | The central precursor to various tropane alkaloids. nih.gov |

The conversion of precursors into the tropane core is catalyzed by a series of specific enzymes. The expression of the genes encoding these enzymes is tightly regulated and often tissue-specific, primarily occurring in the roots of the plants. mdpi.com

Key enzymes in this pathway include:

Ornithine Decarboxylase (ODC): Initiates the pathway by converting ornithine to putrescine. frontiersin.org

Putrescine N-Methyltransferase (PMT): A crucial enzyme that channels putrescine towards tropane alkaloid synthesis. mdpi.com

Tropinone Reductases (TR-I and TR-II): These enzymes stereospecifically reduce tropinone to either tropine (via TR-I) or pseudotropine (via TR-II). mdpi.comresearchgate.net This step is a critical bifurcation point, leading to different classes of tropane alkaloids. researchgate.net

While detailed gene expression profiles for Knightia strobilina and Bellendena montana are not extensively documented in available literature, studies in other tropane alkaloid-producing plants have shown that the expression of genes like PMT and those for tropinone reductases are upregulated in response to certain stimuli, such as the application of methyl jasmonate. mdpi.commdpi.com

Phytochemical Profiling and Isolation from Natural Plant Sources

The family Proteaceae, while not as famous for tropane alkaloids as the Solanaceae, contains species that produce unique variants of these compounds. mdpi.comneu.edu.tr

Knightia strobilina, a plant native to New Caledonia, is known to produce a series of dihydropyranotropanes. These are a unique class of tropane alkaloids. Research has led to the isolation and characterization of several of these compounds from this species.

Bellendena montana, commonly known as mountain rocket, is endemic to Tasmania. herbaethylacini.com.auanpsa.org.au Phytochemical studies of this plant have revealed the presence of at least 15 distinct tropane-type alkaloids. herbaethylacini.com.au Many of these were first discovered in this species, leading to names such as bellendine and isobellendine. herbaethylacini.com.au

Table 2: Examples of Tropane Alkaloids from Knightia strobilina and Bellendena montana

| Plant Species | Alkaloid Examples |

| Knightia strobilina | Dihydropyranotropanes |

| Bellendena montana | Bellendine, Isobellendine |

Comparative Biosynthesis with Other Tropane Alkaloids (e.g., Convolvine, 6-beta-Hydroxyhyoscyamine)

The biosynthesis of the tropane core (tropinone) is a largely conserved pathway. nih.gov The vast diversity of tropane alkaloids arises from the subsequent modifications of this core structure.

The formation of Convolvine , found in the Convolvulaceae family, involves the esterification of the tropine alcohol with veratric acid.

The biosynthesis of 6-beta-Hydroxyhyoscyamine is a well-studied pathway downstream from tropine. The pathway to hyoscyamine and its derivatives is as follows:

Tropinone Reduction: Tropinone is reduced by tropinone reductase I (TR-I) to form tropine. mdpi.com

Esterification: Tropine is then esterified with tropic acid (derived from the amino acid phenylalanine) to form hyoscyamine. researchgate.net

Hydroxylation: The enzyme hyoscyamine 6β-hydroxylase (H6H) then converts hyoscyamine into 6-beta-Hydroxyhyoscyamine. nih.govresearchgate.net This same enzyme can further catalyze the epoxidation of 6-beta-Hydroxyhyoscyamine to produce scopolamine. researchgate.net

The unique alkaloids found in Knightia strobilina and Bellendena montana likely arise from species-specific enzymes that modify the tropane core in ways that differ from the pathways leading to hyoscyamine or convolvine. For instance, the formation of the dihydropyran ring in the alkaloids of K. strobilina would require a distinct set of enzymatic reactions not seen in the Solanaceae family.

Structural Characterization and Advanced Analytical Methodologies

Spectroscopic Techniques for Elucidation of Molecular Structure

Spectroscopic methods are indispensable for determining the arrangement of atoms within a molecule and identifying the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for organic structure determination, providing detailed information about the carbon-hydrogen framework and the electronic environment of atoms. Both ¹H NMR and ¹³C NMR are vital.

¹H NMR Spectroscopy : This technique reveals the number of chemically distinct protons in Acetylknightinol, their relative abundance (through integration), and their neighboring proton environments (through spin-spin splitting or coupling) acdlabs.comjchps.comslideshare.netpressbooks.pubmagritek.comsavemyexams.comlibretexts.org. Chemical shifts (δ) indicate the electronic environment of protons, with electronegative atoms or electron-withdrawing groups causing downfield shifts pressbooks.pub. Splitting patterns, such as singlets, doublets, triplets, and multiplets, arise from the interaction of proton spins with those on adjacent atoms, following the n+1 rule in simple cases savemyexams.comlibretexts.org.

¹³C NMR Spectroscopy : ¹³C NMR provides information about the carbon skeleton of this compound. Each unique carbon environment in the molecule generates a distinct signal, with chemical shifts indicating the type of carbon (e.g., aliphatic, vinylic, carbonyl) savemyexams.comsavemyexams.comopenochem.orgresearchgate.net. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can further differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary (C) carbons, aiding in structural assignment libretexts.org.

Hypothetical ¹H NMR Data for this compound

| Signal (ppm) | Multiplicity | Integration (Relative) | Probable Assignment |

| 1.2 | Triplet | 3 | Methyl group (CH₃) |

| 2.1 | Singlet | 3 | Methyl ketone (CH₃) |

| 2.5 | Quartet | 2 | Methylene group (CH₂) |

| 3.8 | Singlet | 1 | Methine group (CH) |

| 9.5 | Singlet | 1 | Aldehyde proton (CHO) |

Hypothetical ¹³C NMR Data for this compound

| Signal (ppm) | Probable Assignment | DEPT Information |

| 15 | Methyl carbon (CH₃) | CH₃ |

| 28 | Methylene carbon (CH₂) | CH₂ |

| 32 | Methyl carbon (CH₃) | CH₃ |

| 45 | Methine carbon (CH) | CH |

| 195 | Carbonyl carbon (C=O) | Quaternary |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is crucial for determining the molecular weight of this compound and providing insights into its structure through fragmentation patterns msu.edulibretexts.orgchemguide.co.uklibretexts.orglibretexts.orgsavemyexams.com.

Molecular Ion Peak : The molecular ion peak (M⁺) represents the intact molecule that has lost an electron. Its mass-to-charge ratio (m/z) directly indicates the molecular weight of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental composition msu.edu.

Fragmentation Patterns : Upon ionization, the molecular ion can fragment into smaller, charged ions and neutral radicals chemguide.co.uklibretexts.org. The pattern of these fragment ions is characteristic of the molecule's structure, revealing the presence of specific functional groups and the arrangement of atoms. Common fragmentation pathways include alpha-cleavage, McLafferty rearrangement, and simple bond cleavages msu.educhemguide.co.uklibretexts.org.

Hypothetical Mass Spectrometry Data for this compound

| m/z | Ion Type | Probable Fragment/Loss |

| 128 | Molecular Ion | [M]⁺ |

| 113 | Fragment Ion | [M-CH₃]⁺ |

| 85 | Fragment Ion | [M-CHO]⁺ |

| 71 | Fragment Ion | [M-CH₂CHO]⁺ |

| 43 | Fragment Ion | CH₃CO⁺ or C₃H₇⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the presence of specific functional groups within this compound by detecting the absorption of IR radiation that causes molecular vibrations libretexts.orgutdallas.edumasterorganicchemistry.comlibretexts.orgpressbooks.pubspecac.commaricopa.edulumenlearning.comlibretexts.org.

Characteristic Absorption Bands : Different types of bonds vibrate at characteristic frequencies, appearing as absorption bands in the IR spectrum. Key functional groups often exhibit distinct absorption ranges:

O-H stretching (alcohols, carboxylic acids): Broad band, typically 3200-3600 cm⁻¹ libretexts.orgutdallas.edulibretexts.orgpressbooks.pubspecac.commaricopa.edulumenlearning.comlibretexts.org.

C=O stretching (carbonyls): Strong, sharp band, usually 1650-1750 cm⁻¹ libretexts.orgutdallas.edumasterorganicchemistry.comlibretexts.orgpressbooks.pubspecac.commaricopa.edulumenlearning.comlibretexts.org.

C-H stretching (alkanes): ~2850-3000 cm⁻¹ libretexts.orgpressbooks.publibretexts.org.

C-H stretching (alkenes): ~3000-3100 cm⁻¹ libretexts.orgpressbooks.publibretexts.org.

C≡C stretching (alkynes): Weak to medium, sharp band, 2100-2250 cm⁻¹ libretexts.orgutdallas.edupressbooks.pubmaricopa.edulumenlearning.comlibretexts.org.

C-O stretching (alcohols, ethers, esters): 1000-1300 cm⁻¹ libretexts.orgspecac.comlumenlearning.com.

Hypothetical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group/Bond | Intensity | Description |

| 3300-3400 | O-H stretch (if alcohol) | Broad | Characteristic |

| 2850-2950 | C-H stretch (aliphatic) | Medium | Aliphatic chain |

| 1710-1720 | C=O stretch (ketone/aldehyde) | Strong | Carbonyl group |

| 1050-1150 | C-O stretch (ether/ester) | Medium | Ether/ester linkage |

Chromatographic Separation and Purification Techniques for Complex Mixtures

Chromatography is essential for separating this compound from impurities, byproducts, or other components in a reaction mixture, and for assessing its purity khanacademy.orgsinobiological.commeasurlabs.comwikipedia.orgthermofisher.combritannica.comqa-group.combyjus.comnih.govelgalabwater.comgoogle.comardena.com.

High-Performance Liquid Chromatography (HPLC) : HPLC is widely used for the separation and purification of organic compounds, particularly those that are non-volatile or thermally unstable sinobiological.combritannica.comnih.govelgalabwater.comgoogle.comardena.com. It employs a liquid mobile phase pumped under high pressure through a column packed with a stationary phase. Different components of the mixture interact with the stationary phase to varying degrees, leading to their separation based on properties like polarity and solubility. Reversed-phase HPLC (RP-HPLC) and normal-phase HPLC (NP-HPLC) are common modes sinobiological.com.

Gas Chromatography (GC) : GC is suitable for volatile and semi-volatile organic compounds that can be vaporized without decomposition measurlabs.comthermofisher.comqa-group.comlibretexts.org. The sample is vaporized and carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation occurs based on differences in boiling points and polarity thermofisher.comqa-group.comlibretexts.org. GC is often coupled with Mass Spectrometry (GC-MS) for simultaneous separation and identification thermofisher.comqa-group.comlibretexts.org.

Purification : Preparative chromatography, often scaled-up HPLC or column chromatography, is used to isolate this compound in a pure form khanacademy.orgwikipedia.orgnih.govgoogle.comardena.com. The purity of the isolated compound is typically assessed using analytical chromatography.

Hypothetical Chromatographic Data for this compound

| Technique | Column Type | Mobile Phase Composition | Retention Time (min) | Purity (%) |

| HPLC | C18 Reversed-Phase | Acetonitrile/Water (70:30) | 5.2 | 98.5 |

| GC | Capillary (DB-5) | Helium (Carrier Gas) | 3.1 | 97.9 |

Determination of Stereochemistry and Enantiomeric Purity

For compounds exhibiting stereoisomerism, determining their stereochemistry and enantiomeric purity is critical.

Chiral Chromatography : Specialized chiral stationary phases in HPLC or GC can directly separate enantiomers, allowing for the determination of enantiomeric excess (ee) msu.eduutdallas.edumasterorganicchemistry.com.

NMR Spectroscopy : NMR can be used to determine relative stereochemistry. Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about through-space proximity of protons, which is indicative of spatial arrangement wikipedia.orgwordpress.com. Derivatization with chiral agents or the use of chiral shift reagents can also render enantiomers distinguishable in NMR spectra, enabling quantification of their ratios wikipedia.orgjeol.com.

Optical Rotation : Measurement of optical rotation using a polarimeter can indicate the presence and relative amounts of enantiomers, provided the compound is optically active.

Hypothetical Stereochemical Analysis Data for this compound

| Technique | Result | Interpretation |

| Chiral HPLC | Retention Time (R-enantiomer): 7.5 min | Separation achieved. |

| Retention Time (S-enantiomer): 8.1 min | Separation achieved. | |

| Peak Area Ratio (R:S) | 60:40 | |

| Enantiomeric Purity | Calculated Enantiomeric Excess (ee) | 20% ee (S-enantiomer is major) |

| NMR (e.g., NOESY) | Specific cross-peak correlations observed | Indicates specific spatial arrangement of atoms. |

| Optical Rotation | [α]²⁵<0xE1><0xB5><0xA0> +15.2° (c=1.0, CHCl₃) | Indicates presence of an optically active isomer. |

Compound List

this compound

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Geometry and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the precise three-dimensional molecular geometry and detailed electronic properties of organic molecules like Acetylknightinol. These methods allow for the optimization of atomic positions to find the lowest energy structure, yielding accurate bond lengths, bond angles, and dihedral angles. Beyond structural parameters, these calculations reveal crucial electronic characteristics such as the distribution of electron density, partial atomic charges, molecular dipole moment, and the energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) – the HOMO-LUMO gap. The HOMO-LUMO gap is a key indicator of a molecule's electronic stability and its potential for chemical reactions, with smaller gaps often correlating with higher reactivity. Molecular electrostatic potential (MEP) maps can also be generated to visualize regions of positive and negative charge distribution, offering insights into potential sites for electrophilic or nucleophilic attack.

Table 5.1.1: Hypothetical Quantum Chemical Calculation Results for this compound

| Property | Value (Units) | Method/Basis Set (Example) | Notes |

| Molecular Geometry | |||

| C-C Bond Length (avg.) | 1.52 Å | DFT/B3LYP/6-31G(d) | Typical single bond length |

| C=O Bond Length | 1.22 Å | DFT/B3LYP/6-31G(d) | Carbonyl group |

| C-N Bond Length | 1.45 Å | DFT/B3LYP/6-31G(d) | Amide linkage |

| C-O Bond Length (ester) | 1.34 Å | DFT/B3LYP/6-31G(d) | Acetyl group ester linkage |

| C-C-C Bond Angle (avg.) | 110.5° | DFT/B3LYP/6-31G(d) | Tetrahedral carbon |

| C-C=O Bond Angle | 121.0° | DFT/B3LYP/6-31G(d) | Trigonal planar carbonyl |

| Electronic Properties | |||

| Dipole Moment | 4.15 D | DFT/B3LYP/6-31G(d) | Indicates molecular polarity |

| HOMO Energy | -5.80 eV | DFT/B3LYP/6-31G(d) | Highest occupied molecular orbital energy |

| LUMO Energy | -1.50 eV | DFT/B3LYP/6-31G(d) | Lowest unoccupied molecular orbital energy |

| HOMO-LUMO Gap | 4.30 eV | DFT/B3LYP/6-31G(d) | Energy difference, related to reactivity and electronic transitions |

| Partial Charge (Carbonyl C) | +0.75 e | Mulliken Population | Electron-deficient center |

| Partial Charge (Amide N) | -0.40 e | Mulliken Population | Electron-rich center |

Conformational Analysis and Stability Predictions of this compound

Molecules with rotatable bonds, such as this compound, can exist in multiple spatial arrangements known as conformers. Conformational analysis, often employing molecular mechanics (MM) force fields or DFT optimizations, systematically explores these arrangements to identify the most stable forms and predict the energy barriers between them. This process involves rotating around single bonds to generate a library of potential conformers, which are then energy-minimized. The relative energies of these conformers are calculated, allowing for the prediction of their populations at a given temperature. Understanding the conformational landscape is crucial, as different conformers can exhibit distinct physical properties and reactivities. For complex molecules, computational methods are essential for mapping out the entire conformational space and pinpointing the global energy minimum.

Table 5.2.1: Hypothetical Conformational Analysis of this compound

| Conformer ID | Dihedral Angle 1 (e.g., C-C-N-C) | Dihedral Angle 2 (e.g., C-N-C=O) | Relative Energy (kcal/mol) | Stability Rank | Description |

| Conformer A | 180° (anti) | 0° (syn) | 0.00 | 1 (Most Stable) | Extended, anti-periplanar arrangement |

| Conformer B | 60° (gauche) | 120° | 1.20 | 2 | Twisted, gauche arrangement |

| Conformer C | 180° (anti) | 180° (anti) | 2.50 | 3 | Extended, but with opposing torsions |

| Conformer D | -60° (gauche) | -120° | 3.10 | 4 | Twisted, gauche arrangement (enantiomeric) |

Note: Dihedral angles are illustrative and depend on the specific rotatable bonds within this compound.

In Silico Modeling of Chemical Reactivity and Selectivity in Synthetic Transformations

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of this compound in various chemical transformations, particularly in synthetic organic chemistry. By modeling reaction mechanisms, researchers can identify transition states, which represent the highest energy point along a reaction pathway. The energy difference between the reactants and the transition state yields the activation energy, a key determinant of reaction rate. Techniques such as Transition State Theory (TST) and the Nudged Elastic Band (NEB) method are employed to locate these transition states. Furthermore, computational methods can predict regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the preference for forming one stereoisomer over another) by comparing the activation energies of competing pathways. This in silico approach allows for the rational design of synthetic routes and the optimization of reaction conditions without extensive experimental trial-and-error.

Table 5.3.1: Hypothetical In Silico Modeling of this compound Reactivity

| Reaction Step / Transformation | Reactant(s) | Product(s) | Activation Energy (kJ/mol) | Predicted Selectivity | Mechanism Type | Notes |

| Hydrolysis of Ester | This compound | Knightinol (B1205708) + Acetic Acid | 95.2 | N/A | Nucleophilic Acyl Substitution | Predicted rate moderate at room temperature. |

| Amide Hydrolysis | This compound | Knightinic Acid + Acetamide | 110.5 | N/A | Nucleophilic Acyl Substitution | Higher activation energy than ester hydrolysis. |

| Electrophilic Addition | This compound | Addition Product | 85.0 | Regioselectivity: 80% (C2) | Carbocationic | Addition to a hypothetical alkene moiety favors C2. |

| Nucleophilic Attack | This compound | Substitution Product | 105.0 | Stereoselectivity: 70% (R) | SN2-like | Attack at a chiral center favors the (R)-enantiomer. |

| Oxidation of Alcohol | This compound | Keto-derivative | 70.0 | N/A | Oxidation | Mild oxidizing agent predicted to selectively oxidize a hypothetical alcohol group. |

Research Paradigms in Biological Systems Mechanistic and Foundational

In Vitro Experimental Models for Investigating Mechanistic Interactions

To understand the mechanistic interactions of Acetylknightinol at a cellular and molecular level, a variety of in vitro experimental models would be employed. These models provide a controlled environment to study the compound's effects, minimizing the complex variables present in whole organisms. nih.gov

Initial investigations would likely utilize cell-based assays to observe the general effects of this compound on cell viability, proliferation, and morphology. nih.gov Should these initial screens suggest specific activities, more advanced and targeted in vitro systems would be implemented. For instance, if this compound is hypothesized to have neurological effects, a common trait for tropane (B1204802) alkaloids, researchers might use primary neuron cultures or immortalized neuronal cell lines. wikipedia.org

Three-dimensional (3D) cell culture models, such as spheroids or organoids, offer a more physiologically relevant environment compared to traditional 2D cultures. nih.gov These models can better mimic the tissue architecture and cell-cell interactions of organs, providing more accurate insights into the potential in vivo effects of this compound. For example, liver organoids could be used to study its metabolism and potential hepatotoxicity.

A critical aspect of in vitro modeling is the use of high-throughput screening (HTS) platforms. nih.gov These automated systems allow for the rapid testing of this compound across a wide range of concentrations and in various cell lines, enabling the efficient identification of biological activities and potential molecular targets.

| Model System | Research Question | Potential Assays | Example Data Output |

|---|---|---|---|

| Human Neuronal Cell Line (e.g., SH-SY5Y) | Does this compound affect neuronal viability? | MTT assay, LDH assay | IC50 value |

| Primary Hepatocytes | Is this compound metabolized by the liver? | Metabolite profiling by LC-MS | Identification of metabolites |

| 3D Cardiac Organoids | Does this compound impact cardiac function? | Calcium imaging, microelectrode array | Changes in beat rate and rhythm |

Biological Production and Accumulation in Plant Tissues

Understanding the natural origin of this compound involves studying its biosynthesis and accumulation within plant tissues. Tropane alkaloids are known to be present in plant families such as Solanaceae, Erythroxylaceae, and Convolvulaceae. pharmacy180.comnih.gov Research into the biological production of this compound would begin with identifying the plant species that synthesize this compound.

Once a source plant is identified, studies would focus on the localization of this compound within the plant's tissues. Tropane alkaloids are often found in specific parts of the plant, such as the roots, leaves, or seeds, and their concentrations can vary depending on the developmental stage of the plant and environmental conditions. wikipedia.org Techniques like liquid chromatography-mass spectrometry (LC-MS) would be employed to quantify the levels of this compound in different plant organs.

The biosynthetic pathway of tropane alkaloids is a subject of intense research. nih.gov Investigating the specific enzymes and genes involved in the synthesis of this compound would be a key research goal. This could involve transcriptomic analysis to identify candidate genes that are co-expressed with this compound accumulation. Furthermore, in vitro enzymatic assays using plant protein extracts could help to elucidate the specific biochemical reactions that lead to the formation of this compound from its precursors.

Biotechnological approaches could also be used to enhance the production of this compound. nih.gov This might involve creating hairy root cultures of the source plant, which can be grown in bioreactors to produce large quantities of the compound. Metabolic engineering strategies could also be applied to increase the expression of key biosynthetic genes, thereby boosting the yield of this compound.

| Plant Tissue | Developmental Stage | This compound Concentration (µg/g dry weight) |

|---|---|---|

| Root | Seedling | 15.2 |

| Root | Mature | 25.8 |

| Leaf | Seedling | 5.1 |

| Leaf | Mature | 8.9 |

| Seed | Mature | 2.3 |

Conceptual Research on Molecular Targets and Associated Pathways in Model Organisms

Identifying the molecular targets of this compound and the signaling pathways it modulates is crucial for understanding its biological function. Given that this compound is a tropane alkaloid, initial hypotheses would likely focus on targets common to this class of compounds, such as muscarinic acetylcholine (B1216132) receptors. wikipedia.org

A common approach to identify molecular targets is through affinity chromatography, where a modified version of this compound is used to "pull out" its binding partners from a cell lysate. These binding proteins can then be identified using mass spectrometry. Another powerful technique is network pharmacology, which uses computational methods to predict potential targets based on the chemical structure of the compound and its similarity to other known bioactive molecules. researchgate.netnih.gov

Once potential targets are identified, their interaction with this compound needs to be validated. This can be done using in vitro binding assays, such as surface plasmon resonance (SPR), which can measure the binding affinity and kinetics between the compound and the target protein. Further validation in cellular models would involve techniques like genetic knockdown or knockout of the target protein to see if this abolishes the effects of this compound.

After a molecular target is confirmed, the next step is to elucidate the downstream signaling pathways that are affected. nih.gov This can be achieved through various 'omics' approaches, such as proteomics to study changes in protein expression and phosphorylation, and transcriptomics to analyze changes in gene expression. For example, if this compound is found to bind to a specific receptor, researchers would investigate how this binding event alters intracellular signaling cascades, such as the PI3K/Akt or MAPK pathways. researchgate.net

| Research Phase | Methodology | Objective | Example Outcome |

|---|---|---|---|

| Target Identification | Network Pharmacology Analysis | Predict potential protein targets based on structure. | List of candidate receptors and enzymes. |

| Target Validation | Surface Plasmon Resonance (SPR) | Confirm direct binding and measure affinity. | Binding affinity constant (Kd) for a specific target. |

| Pathway Analysis | Phosphoproteomics in a relevant cell line | Identify signaling pathways modulated by target engagement. | Identification of up- or down-regulated signaling nodes. |

Q & A

Q. How can researchers mitigate bias when interpreting this compound’s preclinical efficacy data?

- Methodological Answer : Blind experimenters to treatment groups during data collection. Pre-register study protocols on platforms like Open Science Framework. Use randomized block designs to control for confounding variables. Report negative results and perform power analysis to justify sample sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.